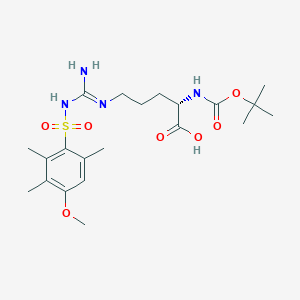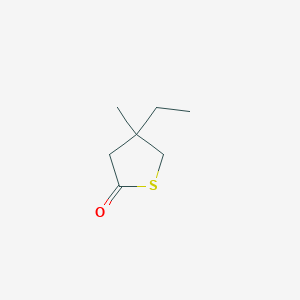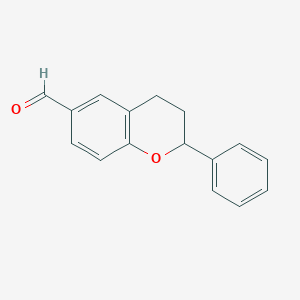
Boc-Arg(Mtr)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Arg(Mtr)-OH, also known as tert-butyloxycarbonyl-L-arginine-(4-methoxy-2,3,6-trimethylphenylsulfonyl)-OH, is a protected form of the amino acid arginine. This compound is commonly used in peptide synthesis, where the tert-butyloxycarbonyl (Boc) group protects the amino group, and the 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) group protects the guanidino group of arginine. These protecting groups are crucial in preventing unwanted side reactions during peptide chain assembly.
Applications De Recherche Scientifique
Boc-Arg(Mtr)-OH is widely used in scientific research, particularly in the fields of:
Mécanisme D'action
Target of Action
Boc-Arg(Mtr)-OH is a modified amino acid that is primarily used in peptide synthesis . The primary targets of this compound are proteases, specifically furin and possibly other serine proteases . Furin is a calcium-dependent serine endoprotease associated with Golgi membranes, responsible for the secretory processing of precursor proteins at paired basic residues .
Mode of Action
This compound acts as a substrate for furin and other serine proteases . The compound is efficiently cleaved by these enzymes, which recognize specific sequences in the substrate and catalyze the hydrolysis of peptide bonds . This cleavage is an essential part of the process of protein synthesis and modification .
Biochemical Pathways
The cleavage of this compound by furin and other serine proteases is part of the broader biochemical pathway of protein synthesis and processing . This pathway involves the translation of mRNA into a polypeptide chain, followed by various modifications to the polypeptide, including the cleavage of certain sequences, to produce a functional protein . The cleavage of this compound can be seen as a model for these types of modifications .
Pharmacokinetics
Like other amino acids, it is likely to be rapidly metabolized and excreted .
Result of Action
The cleavage of this compound by furin and other serine proteases results in the modification of the peptide chain, an essential step in the production of functional proteins . This process is crucial for many biological processes, as proteins play a key role in virtually all cellular functions .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the activity of furin and other serine proteases can be affected by factors such as pH and temperature . Furthermore, the presence of other molecules can also influence the action of this compound. For example, the presence of competitive inhibitors can reduce the rate of cleavage of this compound .
Analyse Biochimique
Biochemical Properties
Boc-Arg(Mtr)-OH interacts with various enzymes, proteins, and other biomolecules. For instance, it is efficiently cleaved by furin, a mammalian homolog of the yeast Kex2 endoprotease . As a calcium-dependent serine protease associated with Golgi membranes, furin is responsible for the secretory processing of precursor proteins at paired basic residues .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The N-terminal Arg residue of factor C, a serine protease zymogen, is essential for autocatalytic activation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Arg(Mtr)-OH typically involves the protection of the amino and guanidino groups of arginine. The process begins with the protection of the amino group using tert-butyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The guanidino group is then protected using 4-methoxy-2,3,6-trimethylphenylsulfonyl chloride in the presence of a base like triethylamine. The reaction conditions often involve anhydrous solvents and controlled temperatures to ensure the selective protection of the functional groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and solvents efficiently. The purification of the final product is achieved through techniques such as crystallization, chromatography, and lyophilization to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-Arg(Mtr)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using trifluoroacetic acid, while the Mtr group can be cleaved using trifluoroacetic acid in the presence of scavengers like anisole.
Coupling Reactions: This compound can be coupled with other amino acids or peptide fragments using coupling reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used for removing the Boc group, while the Mtr group requires trifluoroacetic acid with scavengers.
Major Products Formed
The major products formed from these reactions include deprotected arginine derivatives and peptide chains with arginine residues incorporated at specific positions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Arg(Pmc)-OH: tert-butyloxycarbonyl-L-arginine-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-OH
Boc-Arg(Pbf)-OH: tert-butyloxycarbonyl-L-arginine-(2,2,4,6,7-pentamethylchroman-5-sulfonyl)-OH
Boc-Arg(Mts)-OH: tert-butyloxycarbonyl-L-arginine-(4-methyl-2,3,6-trimethylphenylsulfonyl)-OH
Uniqueness
Boc-Arg(Mtr)-OH is unique due to its specific protecting groups, which offer distinct advantages in terms of stability and selectivity during peptide synthesis. The Mtr group provides robust protection for the guanidino group, making it suitable for synthesizing peptides with multiple arginine residues .
Propriétés
IUPAC Name |
(2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O7S/c1-12-11-16(31-7)13(2)14(3)17(12)33(29,30)25-19(22)23-10-8-9-15(18(26)27)24-20(28)32-21(4,5)6/h11,15H,8-10H2,1-7H3,(H,24,28)(H,26,27)(H3,22,23,25)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZHJRGYWGPJSD-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102185-38-6 |
Source


|
| Record name | Boc-Arg(Mtr)-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B24812.png)

![4-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylcyclopropyl]-2-methoxyphenol](/img/structure/B24819.png)







